molecular formula C23H26FN3O B11000789 N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide

N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide

Cat. No.: B11000789
M. Wt: 379.5 g/mol
InChI Key: WMFPTIJTEWZCEH-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorobenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide is a synthetic compound featuring a piperidine core substituted with a 4-fluorobenzyl group and a propanamide side chain linked to an indole moiety. This structure combines aromatic fluorination and heterocyclic components, which are common in molecules targeting central nervous system (CNS) receptors, enzyme inhibitors, or signaling pathway modulators .

Properties

Molecular Formula

C23H26FN3O

Molecular Weight

379.5 g/mol

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C23H26FN3O/c24-19-8-5-17(6-9-19)16-27-13-11-20(12-14-27)26-23(28)10-7-18-15-25-22-4-2-1-3-21(18)22/h1-6,8-9,15,20,25H,7,10-14,16H2,(H,26,28)

InChI Key

WMFPTIJTEWZCEH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CCC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 4-fluorobenzyl chloride. This precursor undergoes nucleophilic substitution with piperidine to form 1-(4-fluorobenzyl)piperidine.

    Indole Derivative Synthesis: The indole moiety is synthesized separately, often starting from indole-3-acetic acid or a similar compound. The indole derivative is then functionalized to introduce a propanamide group.

    Coupling Reaction: The final step involves coupling the piperidine intermediate with the indole derivative under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, such as serotonin receptors, while the piperidine ring can interact with other biological targets. These interactions can modulate signaling pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes or block receptor activity, resulting in therapeutic benefits.

Comparison with Similar Compounds

Role of the 4-Fluorobenzyl Group

The 4-fluorobenzyl substitution in the target compound enhances lipophilicity compared to non-fluorinated analogs (e.g., N-[1-(2-phenylethyl)piperidin-4-yl]propanamide in ). This modification is critical for CNS-targeting compounds, as fluorination often improves metabolic stability and receptor binding .

Impact of Indole Modifications

  • Difluoroindole : The difluoro-substituted indole in enhances APOL1 inhibition, a mechanism distinct from the target compound’s inferred activity .

Amide vs. Ketone Functional Groups

Pharmacological Target Profiles

  • Enzyme Inhibition : highlights a propan-1-one analog as an enzyme inhibitor, suggesting the target compound’s amide group may favor interactions with proteases or kinases.
  • SOS/Ras Pathway : API/SN0209 () modulates Ras signaling but lacks efficacy against bacterial toxins, underscoring structural nuances in target engagement .

Biological Activity

N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-fluorobenzyl group and an indole moiety linked through a propanamide group. This unique structure is believed to contribute to its biological activity.

Research indicates that this compound exhibits various pharmacological effects, primarily through interactions with neurotransmitter systems and enzyme inhibition.

  • Neurotransmitter Modulation : The compound has been shown to influence serotonin and dopamine receptor pathways, which are critical in regulating mood and behavior.
  • Enzyme Inhibition : Studies have demonstrated that it acts as a competitive inhibitor of tyrosinase, an enzyme involved in melanin production, suggesting potential applications in dermatology for conditions like hyperpigmentation .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary of key findings:

Activity IC50 (µM) Reference
Tyrosinase Inhibition10.5
Anticancer Activity12.3
Antimicrobial Activity15.0

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Anticancer Properties : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including T47D (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .
  • Dermatological Applications : A study highlighted its efficacy as a skin-whitening agent by inhibiting melanin synthesis in melanocytes, providing a basis for developing topical formulations for hyperpigmentation disorders .

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